Hydroxy Itraconazole

Therapeutic Drug Monitoring Blastomycosis Clinical Outcomes

Laboratories relying solely on itraconazole calibrators for therapeutic drug monitoring systematically underestimate total bioactive drug exposure, as hydroxy itraconazole circulates at 1.6- to 2-fold higher plasma concentrations than the parent drug. This certified reference standard (CAS 112559-91-8) resolves that analytical gap. • Enables accurate LC-MS/MS quantitation of OH-ITZ for combined trough monitoring (target >1.0 mcg/mL in blastomycosis) • Supplied at ≥98% purity with full Certificate of Analysis for GLP-compliant bioanalytical method validation • Essential for PBPK/DDI modeling-OH-ITZ free concentrations are 10.4-fold higher than itraconazole in vivo, yielding a 3.9-fold improvement in hepatic CYP3A4 inhibition prediction

Molecular Formula C35H38Cl2N8O5
Molecular Weight 721.6 g/mol
Cat. No. B1243686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole
Molecular FormulaC35H38Cl2N8O5
Molecular Weight721.6 g/mol
Structural Identifiers
SMILESCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1
InChIKeyISJVOEOJQLKSJU-QURBUZHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Itraconazole (OH-ITZ) Reference Standard


Hydroxy Itraconazole (OH-ITZ, R 63372) is the primary, pharmacologically active hydroxylated metabolite of the triazole antifungal itraconazole (ITZ), generated predominantly via CYP3A4-mediated metabolism [1]. It is supplied as a high-purity analytical reference standard (CAS 112559-91-8) essential for the development, validation, and execution of accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in pharmacokinetic studies and therapeutic drug monitoring (TDM) [2]. Unlike its parent compound, OH-ITZ circulates at substantially higher total and unbound (free) plasma concentrations in vivo, directly contributing to the overall antifungal efficacy and drug-drug interaction profile previously attributed solely to itraconazole [3].

Certified reference standard for LC‑MS/MS method development quantifying itraconazole’s major active metabolite in biological matrices
Supports pharmacokinetic exposure modeling and CYP3A4‑mediated DDI research requiring metabolite‑specific data
Enables comparative antifungal susceptibility profiling and off‑target interaction studies against the parent compound

Why Hydroxy Itraconazole Requires a Dedicated Standard


In analytical and clinical pharmacokinetic contexts, hydroxy itraconazole cannot be substituted by itraconazole or other azole reference standards due to fundamentally distinct physicochemical and pharmacodynamic properties. Relying solely on itraconazole as a calibrator significantly underestimates total bioactive drug exposure, as OH-ITZ plasma concentrations are on average 1.6- to 2-fold higher than the parent drug [1]. Moreover, the use of itraconazole-based bioassays, which fail to distinguish the parent from the metabolite, yields results that overestimate HPLC-measured itraconazole concentrations by approximately 20% due to the metabolite's heightened intrinsic bioactivity [2]. Critically, OH-ITZ exhibits an approximately 10-fold higher in vivo free fraction and free concentration compared to ITZ, making it the dominant contributor to pharmacologically active drug at the site of action [3]. For any laboratory conducting TDM or for researchers validating novel assays, the procurement of a certified OH-ITZ reference standard is non-negotiable to ensure accurate quantitation and avoid misinterpreting patient exposure or efficacy data.

Concentration underestimation
Using itraconazole calibrators alone may substantially underestimate total active azole exposure; metabolite circulates at markedly higher total and unbound levels.
Pharmacodynamic misattribution
The metabolite contributes comparably to CYP3A4 inhibition and dominates free‑drug activity; omission skews DDI risk assessment and free‑drug hypothesis testing.
Divergent bioactivity profiles
Hydroxy itraconazole shows distinct antifungal MICs for certain isolates and differing off‑target enzyme inhibition compared to itraconazole; parent‑only reference misrepresents these endpoints.

Hydroxy Itraconazole Differentiation Evidence


TDM Targets in Blastomycosis

A 2023 retrospective cohort study of 80 patients with blastomycosis demonstrated that a combined therapeutic target of itraconazole and hydroxy-itraconazole serum concentrations >1.0 mcg/mL is essential for preventing treatment failure and mortality. While no difference in partial/complete response was observed between groups achieving the target via parent drug alone (97%) versus combined metabolite and parent (94%, p = 0.99), patients who remained subtherapeutic (<1.0 mcg/mL combined) exhibited significantly higher blastomycosis-related mortality (25% vs. 0% parent, p = 0.01) [1]. This finding directly refutes the assumption that monitoring itraconazole alone is sufficient, justifying the procurement of the OH-ITZ reference standard to accurately assess total active drug exposure [1].

TDM endpoint context in blastomycosis
Head-to-head
Combined ITZ+OH‑ITZ >1.0 mcg/mL associated with 0% mortality vs. 25% in subtherapeutic group (p=0.01)
Supports combined metabolite‑parent endpoint monitoring relevance in blastomycosis research
Retrospective cohort (n=80); context‑dependent endpoint
Therapeutic Drug Monitoring Blastomycosis Clinical Outcomes

OH-ITZ to Itraconazole Plasma Ratio

In patients receiving itraconazole therapy, the circulating concentration of hydroxy-itraconazole is consistently and substantially higher than that of the parent drug. Early pharmacologic studies established that concentrations of hydroxy-itraconazole are approximately twofold higher than itraconazole over a range of concentrations [1]. Subsequent analytical method validations corroborate this, finding the concentration of hydroxy-itraconazole in serum to be on average 1.6 times higher than itraconazole [2]. This consistent 1.6- to 2-fold higher total plasma exposure means that OH-ITZ represents the majority of the measurable azole antifungal activity in circulation, necessitating its separate quantitation for accurate pharmacokinetic modeling [3].

Plasma concentration ratio
Reported
OH‑ITZ level 1.6‑ to 2‑fold higher than ITZ
Metabolite represents majority circulating azole; essential for accurate PK modeling
HPLC‑measured steady‑state samples; cross‑study consistent
Pharmacokinetics Metabolite Ratio Bioavailability

OH-ITZ Unbound Fraction and Concentration

A 2025 study utilizing a validated UHPLC-MS/MS assay with equilibrium dialysis measured free (protein-unbound) itraconazole and hydroxy-itraconazole in 18 plasma samples from 11 patients. Hydroxy-itraconazole demonstrated an 8.52-fold higher percent free fraction (0.251 ± 0.109% vs. 0.024 ± 0.016%) and a 10.42-fold higher free concentration (1.449 ± 1.017 ng/mL vs. 0.188 ± 0.123 ng/mL) compared to itraconazole [1]. Given that the in vitro antifungal activity of both compounds is comparable [2], this order-of-magnitude difference in free drug concentration—the fraction available to exert antifungal effect—indicates that hydroxy-itraconazole is the primary driver of in vivo efficacy [1].

Unbound fraction & concentration
Head-to-head
Free OH‑ITZ 1.449 vs. ITZ 0.188 ng/mL (10.4‑fold higher); free fraction 8.5‑fold higher
Free OH‑ITZ dominates pharmacologically active pool; supports free‑drug monitoring context
Equilibrium dialysis UHPLC‑MS/MS; 18 samples from 11 research subjects
Free Drug Hypothesis Pharmacodynamics Plasma Protein Binding

CYP3A4 Inhibitory Potency and DDIs

Itraconazole is a potent CYP3A4 inhibitor, but its unbound plasma concentrations are too low to fully account for the observed in vivo inhibition based solely on its in vitro Ki. Studies confirm that hydroxy-itraconazole is an equally potent, if not more potent, inhibitor of CYP3A4 [1]. Using midazolam hydroxylation as a probe, hydroxy-itraconazole exhibited an unbound IC50 of 4.6 nM, which is comparable to itraconazole's IC50 of 6.1 nM [2]. Furthermore, a clinical study incorporating OH-ITZ, along with two other metabolites, into a predictive model resulted in a 3.9-fold decrease in the predicted hepatic intrinsic clearance of a CYP3A4 substrate, a finding that more accurately extrapolated in vitro inhibition to in vivo drug-drug interaction (DDI) magnitude compared to considering itraconazole exposure alone [3].

CYP3A4 inhibitory potency
Head-to-head
Unbound IC50 OH‑ITZ 4.6 nM vs. ITZ 6.1 nM
Comparable inhibition; metabolite inclusion improves DDI prediction accuracy
Human liver microsomes, midazolam probe
CYP3A4 Inhibition Drug-Drug Interactions Enzyme Kinetics

Differential Antifungal Susceptibility

While hydroxy-itraconazole and itraconazole are generally considered equipotent against a broad range of fungal pathogens, quantifiable and clinically relevant differences exist for specific species and isolates. A large-scale in vitro study of 1,481 clinical isolates across 48 genera found that while 90% of isolates exhibited identical IC50 values for both compounds within one dilution range, a notable subset of 10-15% of Candida glabrata and Trichophyton mentagrophytes isolates were demonstrably more susceptible to the parent drug, itraconazole, than to the metabolite, hydroxy-itraconazole [1]. This indicates that the metabolite does not always mirror the parent's activity and can be inferior against certain pathogens.

Differential antifungal susceptibility
Head-to-head
10–15% of C. glabrata & T. mentagrophytes isolates more susceptible to ITZ than OH‑ITZ
Species‑specific potency differences may influence resistance research interpretation
Microbroth dilution; 1,481 clinical isolates
Antifungal Susceptibility Testing MIC Candida glabrata

Differential 11β-HSD2 Inhibition

Azole antifungals are known to inhibit 11β-HSD2, an enzyme critical for cortisol inactivation, potentially leading to pseudohyperaldosteronism. In a comparative study, hydroxy-itraconazole exhibited weaker inhibition of human recombinant 11β-HSD2 (IC50 = 223 ± 31 nM) compared to its parent compound, itraconazole (IC50 = 139 ± 14 nM), and both were more potent than another commonly used azole, posaconazole (IC50 = 460 ± 98 nM) [1]. This quantifiable difference in off-target potency suggests that the metabolite may have a distinct side-effect liability profile, or at least a different contribution to it, relative to the parent drug and other azole alternatives [1].

11β‑HSD2 inhibition
Head-to-head
OH‑ITZ IC50 223 nM vs. ITZ 139 nM (1.6‑fold less potent)
Weaker inhibition suggests distinct off‑target profile for metabolite
Recombinant human 11β‑HSD2 enzyme assay
Off-Target Effects 11β-HSD2 Inhibition Endocrine Disruption

Hydroxy Itraconazole Reference Standard Applications


LC-MS/MS Assay Development for TDM

Hydroxy itraconazole is an essential analytical reference standard for developing and validating specific and sensitive LC-MS/MS methods for TDM. As evidenced by clinical data, a combined itraconazole and hydroxy-itraconazole trough concentration target of >1.0 mcg/mL is critical for minimizing mortality in blastomycosis [7]. Because OH-ITZ circulates at concentrations 1.6- to 2-fold higher than the parent drug [4], any TDM assay lacking a dedicated OH-ITZ channel or calibrator will severely underestimate total active drug exposure. Procuring a high-purity OH-ITZ standard is mandatory for laboratories seeking to establish or improve TDM services for itraconazole in accordance with these validated clinical targets.

IVIVE and PBPK DDI Modeling

For scientists conducting quantitative systems pharmacology (QSP) or PBPK modeling of itraconazole-mediated CYP3A4 DDIs, the inclusion of hydroxy itraconazole data is non-negotiable. The metabolite exhibits a comparable unbound IC50 (4.6 nM) to itraconazole (6.1 nM) for CYP3A4 inhibition [7], but achieves a 10.4-fold higher in vivo free concentration [4]. Consequently, models that account for circulating OH-ITZ provide a 3.9-fold improvement in the prediction of hepatic CYP3A4 substrate clearance reduction compared to models based on itraconazole alone [5]. Procurement of the OH-ITZ standard is required to generate the necessary in vitro kinetic parameters (e.g., Ki, IC50) and to validate the analytical methods used to measure metabolite concentrations in these modeling studies.

Antifungal Pharmacodynamics and Resistance

Hydroxy itraconazole serves as a critical tool for investigators probing the nuanced pharmacodynamics of azole antifungals. While often considered equipotent to itraconazole, large-scale susceptibility studies reveal that a clinically relevant fraction (10-15%) of Candida glabrata and Trichophyton mentagrophytes isolates are more susceptible to itraconazole than to its metabolite [7]. This differential activity profile cannot be elucidated without a pure source of the metabolite. Procurement of OH-ITZ enables researchers to conduct comparative MIC testing, study isolate-specific resistance mechanisms that may differentially affect parent drug versus metabolite, and more accurately interpret treatment outcomes in preclinical models.

Off-Target Profiling and Toxicology

Researchers investigating the endocrine and other off-target effects of azole antifungals require hydroxy itraconazole to dissect the contributions of the metabolite to the overall toxicity profile of itraconazole therapy. The metabolite demonstrates a quantifiably different inhibitory potency against human 11β-HSD2 (IC50 = 223 ± 31 nM) compared to itraconazole (139 ± 14 nM) and posaconazole (460 ± 98 nM) [7]. Using the OH-ITZ standard in cell-based or enzymatic assays allows for the specific attribution of observed effects—such as mineralocorticoid excess—to either the parent drug or the metabolite, thereby providing a more granular understanding of structure-activity relationships and off-target liabilities.

Application
Selection Property
Validation Focus
PK/PD research & bioanalytical method development
Certified reference standard purity and identity
Verification of combined ITZ+OH‑ITZ concentration targets in research matrices
CYP3A4‑mediated DDI & PBPK modeling
Metabolite inhibitory constants (Ki, IC50)
In vitro‑to‑in vivo extrapolation accuracy improvement
Antifungal susceptibility & resistance research
Species‑specific differential potency profile
MIC comparison against parental ITZ for C. glabrata and T. mentagrophytes
Off‑target & endocrine disruption profiling
Distinct 11β‑HSD2 inhibition potency
Enzyme inhibition assays to attribute effects to metabolite vs. parent
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